![molecular formula C6H9NO4S B15362630 Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
Ethyl [(cyanomethyl)sulfonyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(cyanomethyl)sulfonyl]acetate is an organic compound with the molecular formula C6H9NO4S. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl [(cyanomethyl)sulfonyl]acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetate with cyanomethylsulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or distillation, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl [(cyanomethyl)sulfonyl]acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Amides, esters, and ethers are among the major products.
Aplicaciones Científicas De Investigación
Ethyl [(cyanomethyl)sulfonyl]acetate is widely used in scientific research due to its reactivity and versatility. It serves as a building block in organic synthesis, enabling the construction of complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it has potential applications in drug development and as a precursor for pharmaceuticals. In industry, it is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl [(cyanomethyl)sulfonyl]acetate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in the reactants to facilitate the desired transformation.
Comparación Con Compuestos Similares
Ethyl [(cyanomethyl)sulfonyl]acetate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include ethyl acetate, cyanomethylsulfonyl chloride, and various sulfonate esters. While these compounds share certain structural features, this compound stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C6H9NO4S |
|---|---|
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
ethyl 2-(cyanomethylsulfonyl)acetate |
InChI |
InChI=1S/C6H9NO4S/c1-2-11-6(8)5-12(9,10)4-3-7/h2,4-5H2,1H3 |
Clave InChI |
UVGYFNCNYUUFJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CS(=O)(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


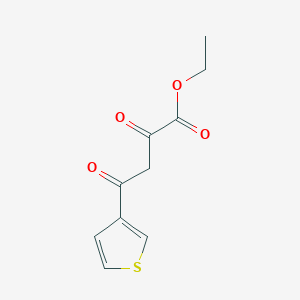
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
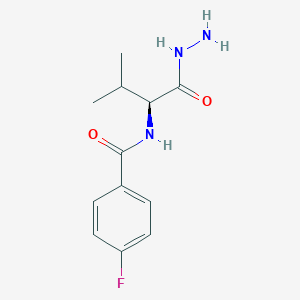

![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)
![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
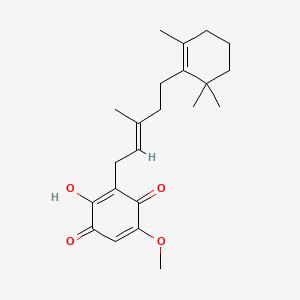
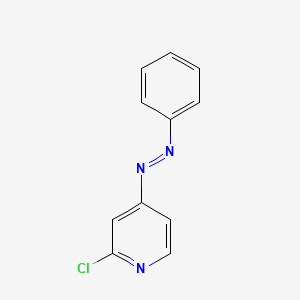
![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
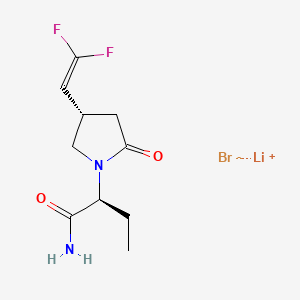
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
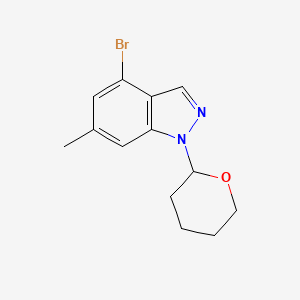

![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)
